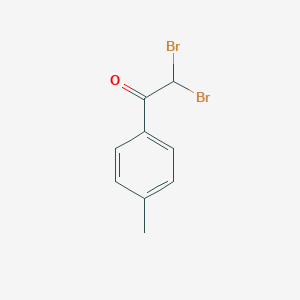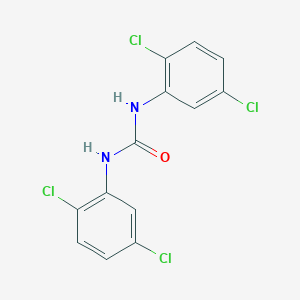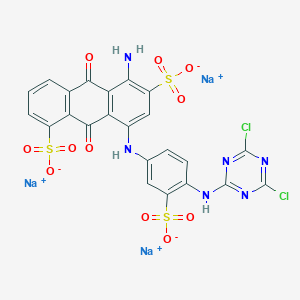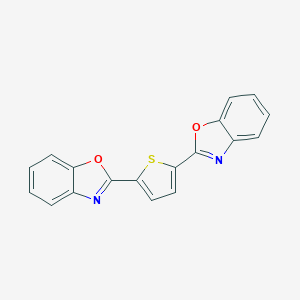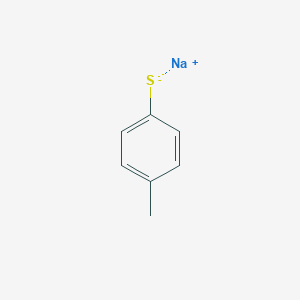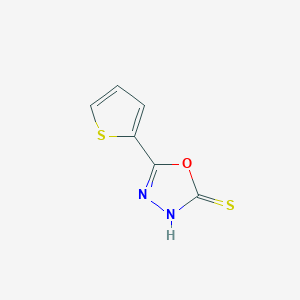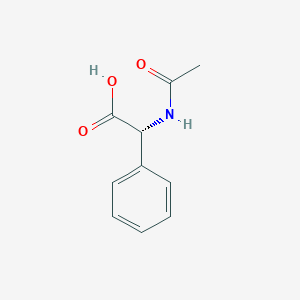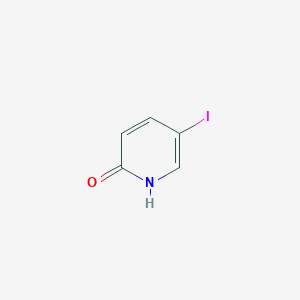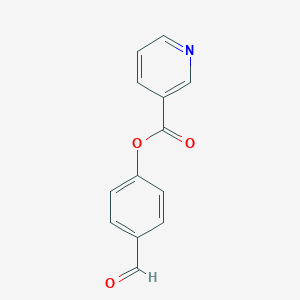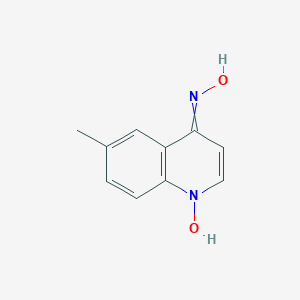![molecular formula C6H5N3S B080153 Thiazolo[5,4-d]pyrimidine, 7-methyl- CAS No. 13316-06-8](/img/structure/B80153.png)
Thiazolo[5,4-d]pyrimidine, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a fused pyrimidine-thiazole ring system that has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of Thiazolo[5,4-d]pyrimidine, 7-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various kinases, including tyrosine kinases and cyclin-dependent kinases. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities by inhibiting the growth of pathogenic microorganisms. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which may have potential therapeutic applications in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and can be easily scaled up for large-scale production. It exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its toxicity profile and potential side effects need to be further investigated.
Zukünftige Richtungen
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several potential future directions for research. It can be further modified to enhance its pharmacological properties and reduce its toxicity. It can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In addition, its potential use as a fluorescent probe for bioimaging can be explored further. Finally, its mechanism of action needs to be fully elucidated to understand its pharmacological effects better.
Conclusion:
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has shown promising results in various scientific studies. Its synthesis method is relatively simple, and it exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, and its toxicity profile and potential side effects need to be further investigated. Its future directions for research include further modification to enhance its pharmacological properties, development of novel drugs, and exploration of its potential use as a fluorescent probe for bioimaging.
Synthesemethoden
The synthesis of Thiazolo[5,4-d]pyrimidine, 7-methyl- involves the reaction of 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoacetophenone in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperature. The reaction proceeds via nucleophilic substitution and cyclization to form the desired product. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a kinase inhibitor and as a fluorescent probe for bioimaging.
Eigenschaften
CAS-Nummer |
13316-06-8 |
|---|---|
Produktname |
Thiazolo[5,4-d]pyrimidine, 7-methyl- |
Molekularformel |
C6H5N3S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
7-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3 |
InChI-Schlüssel |
UYNSQOJBUWTJMF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)SC=N2 |
Kanonische SMILES |
CC1=C2C(=NC=N1)SC=N2 |
Synonyme |
7-Methylthiazolo[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
